molecular formula C10H14ClN3 B15312716 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride

2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride

Cat. No.: B15312716
M. Wt: 211.69 g/mol
InChI Key: KKQQBTCHAHQDJX-UHFFFAOYSA-N
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Description

2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride is a compound belonging to the class of organic compounds known as imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

The synthesis of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethan-1-amine in the presence of hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or chloroform and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like methanol, chloroform, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include halogenated derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride can be compared with other imidazopyridine derivatives such as:

These compounds share the imidazopyridine core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

2-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-8-9(5-6-11)13-7-3-2-4-10(13)12-8;/h2-4,7H,5-6,11H2,1H3;1H

InChI Key

KKQQBTCHAHQDJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CCN.Cl

Origin of Product

United States

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